molecular formula C12H17ClN2O3 B7950353 methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride CAS No. 7625-59-4

methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride

Cat. No.: B7950353
CAS No.: 7625-59-4
M. Wt: 272.73 g/mol
InChI Key: VZLMBUDOOLWFBO-PPHPATTJSA-N
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Description

Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride is a protected dipeptide derivative of phenylalanine and glycine. This compound is a valuable synthetic intermediate and building block in medicinal chemistry and peptide research. Its structure features a phenylalanine moiety linked to a glycine methyl ester, making it a useful precursor in the design and synthesis of more complex peptide structures. In research, this methyl ester derivative is of particular interest in the field of prodrug design. The ester functional group can enhance the lipophilicity of a molecule, and amino acid esters are known to be substrates for various cellular transport systems, such as peptide transporters (PEPT1 and PEPT2) . Utilizing amino acids as promoieties in prodrugs is a established strategy to improve the water solubility and membrane permeability of poorly absorbed therapeutic agents . Researchers can employ this compound to develop novel prodrugs aimed at increasing oral bioavailability or facilitating targeted drug delivery. The compound is provided with a hydrochloride salt to ensure stability. This product is intended for research applications in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3.ClH/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLMBUDOOLWFBO-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7625-59-4
Record name Glycine, L-phenylalanyl-, methyl ester, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7625-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Conventional Laboratory-Scale Synthesis

The primary synthetic route involves the condensation of 2-amino-3-phenylpropanoic acid with methyl chloroacetate in the presence of a base. Triethylamine (TEA) is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium toward product formation. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of methyl chloroacetate:

2-Amino-3-phenylpropanoic acid+Methyl chloroacetateTEAMethyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate+HCl\text{2-Amino-3-phenylpropanoic acid} + \text{Methyl chloroacetate} \xrightarrow{\text{TEA}} \text{Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate} + \text{HCl}

Key parameters influencing yield and purity include:

  • Solvent selection : Dichloromethane (CH2_2Cl2_2) or methanol are preferred for their ability to dissolve both reactants.

  • Temperature : Reactions are typically conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature.

  • Stoichiometry : A 1:1 molar ratio of 2-amino-3-phenylpropanoic acid to methyl chloroacetate minimizes side reactions.

Table 1: Representative Laboratory-Scale Reaction Conditions

ParameterOptimal ValueSource
SolventCH2_2Cl2_2
BaseTriethylamine
Reaction Temperature0°C → RT
Yield68–75%

Alternative Coupling Agent Strategies

Patent literature describes the use of carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl), to enhance reaction efficiency. This method avoids the need for handling highly reactive chloroacetate derivatives:

2-Amino-3-phenylpropanoic acid+Methyl glycinateEDC\cdotpHCl, ImidazoleProduct+Byproducts\text{2-Amino-3-phenylpropanoic acid} + \text{Methyl glycinate} \xrightarrow{\text{EDC·HCl, Imidazole}} \text{Product} + \text{Byproducts}

  • Advantages : Higher yields (up to 82%) and reduced side-product formation.

  • Limitations : Requires rigorous purification due to residual coupling agents.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols prioritize scalability and reproducibility. Continuous flow reactors enable precise control over residence time and temperature, critical for maintaining the stereochemical integrity of the (2S)-configured amino group. Key features include:

  • Residence time : 15–20 minutes at 50°C.

  • Automated quenching : Immediate neutralization with NaOH to prevent decomposition.

Table 2: Industrial vs. Laboratory-Scale Comparison

ParameterLaboratory ScaleIndustrial Scale
Throughput10–100 g/day1–5 kg/day
Yield68–75%78–85%
Purity≥95%≥99%

Reaction Optimization Strategies

Solvent and Base Selection

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) increase reaction rates but complicate purification.

  • Base strength : Stronger bases (e.g., DBU) improve kinetics but risk racemization at the chiral center.

Temperature and pH Control

  • Low-temperature phases (0–5°C) minimize epimerization, critical for preserving the (2S) configuration.

  • pH adjustment : Post-reaction washing with 1 M NaOH ensures complete removal of unreacted acid.

Purification and Isolation Techniques

Liquid-Liquid Extraction

Sequential washes with:

  • 1 M NaOH : Removes acidic impurities.

  • Brine : Reduces emulsion formation.

  • Saturated NaCl : Final dehydration.

Crystallization

The crude product is recrystallized from acetone/methanol (3:1 v/v), yielding white crystalline solids with ≥99% purity.

Table 3: Crystallization Conditions and Outcomes

Solvent SystemYieldPurity
Acetone/MeOH (3:1)70%99.2%
Ethyl Acetate/Hexane65%97.8%

Analytical Characterization

Spectroscopic Methods

  • NMR : 1^1H NMR (DMSO-d6_6) shows characteristic peaks at δ 3.65 (s, 3H, OCH3_3), δ 4.25 (q, 1H, CH2_2), and δ 7.25–7.35 (m, 5H, Ph).

  • HRMS : [M+Na]+^+ calculated for C12_{12}H16_{16}N2_2O3_3: 259.1058; found 259.1052.

Chiral Purity Assessment

HPLC with a chiral stationary phase (CSP) confirms enantiomeric excess (ee) >99%.

Comparative Analysis of Methodologies

MethodYieldPurityScalability
Conventional68–75%95%Moderate
EDC·HCl-Coupled80–82%98%High
Continuous Flow78–85%99%Very High

Chemical Reactions Analysis

Amide Bond Formation via Coupling Reactions

The compound serves as an amine component in peptide elongation. Its primary amine (after deprotonation) reacts with activated carboxylic acids under coupling agents:

Reagent Conditions Application Source
HBTU/DIPEACH₂Cl₂, RT, 24 hrsCoupling with (S)-2-phenylpropionic acid
EDC·HCl/DMAPCH₂Cl₂, 0°C → RT, overnightRacemization-free amidation
TCBOXY (Yamaguchi-type reagent)DIPEA, CH₂Cl₂, 0°C → RTHigh-yield esterification/amidation

Mechanistic Insight :

  • Deprotonation of the hydrochloride salt with DIPEA or TEA generates a free amine nucleophile.

  • Coupling agents (e.g., HBTU) activate carboxylic acids to form reactive intermediates (e.g., N-acyl pyridinium salts), enabling amide bond formation without racemization .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield a carboxylic acid, essential for further peptide chain elongation:

Conditions Product Yield Source
1 M NaOH, CH₂Cl₂, RT2-[(2S)-2-amino-3-phenylpropanamido]acetic acid85–90%
LiCl/NaBH₄ in THF, 0°C → RTAlcohol derivative (reduction)78%

Notes :

  • Alkaline hydrolysis is preferred to avoid racemization.

  • Reduction with NaBH₄/LiCl converts the ester to a primary alcohol for alternative functionalization .

Deprotection of the Amine

The hydrochloride salt is deprotected to liberate the free amine for subsequent reactions:

Reagent Conditions Outcome Source
1 M NaOHAqueous/organic biphasicFree amine (extracted in organic phase)
TFA/CH₂Cl₂0°C → RT, 2 hrsDeprotection in Boc-based syntheses

Application :

  • The free amine participates in acylation, alkylation, or reductive amination .

Derivatization to 1,3,4-Oxadiazoles

The methyl ester is converted to hydrazides for heterocycle synthesis:

Reaction Conditions Product Yield
Hydrazine hydrate, EtOH, reflux2-[(2S)-2-amino-3-phenylpropanamido]acetohydrazide72%
Trimethyl orthoformate, HCl catalysis1,3,4-oxadiazole derivative65%

Application :

  • Oxadiazoles serve as bioisosteres for ester/carbamate groups in drug design .

Stability Under Acidic/Basic Conditions

Condition Effect Stability
1 M HCl, RT, 24 hrsAmide bond hydrolysis<10% degradation
1 M NaOH, RT, 24 hrsEster hydrolysis, partial racemization85% hydrolysis

Source : Inferred from .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C12H16N2O2·HCl
  • CAS Number : 2008714-47-2
  • Molecular Weight : 236.27 g/mol

The compound features an amide functional group, which is pivotal in its interaction with biological targets. Its structure allows for significant modifications that can enhance its pharmacological properties.

Pharmacological Studies

Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride has been investigated for its role as a GPR88 agonist. GPR88 is a G protein-coupled receptor implicated in various neurological functions and disorders such as addiction and anxiety.

  • Case Study : A study demonstrated that compounds derived from the 2-PCCA scaffold, including this hydrochloride derivative, showed promising results in activating GPR88 in vivo, suggesting potential therapeutic applications for alcohol addiction treatment .

Synthetic Chemistry

The compound serves as a key intermediate in the synthesis of more complex molecules. Researchers have utilized it to explore structure-activity relationships (SAR) that inform the design of new pharmacological agents.

  • Example : In a medicinal chemistry campaign, various derivatives were synthesized to evaluate their potency and selectivity as GPR88 agonists, leading to the identification of several promising candidates with improved efficacy .

Data Table: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
GPR88 Agonist DevelopmentIdentified novel agonists with potential for addiction treatment.
Synthetic IntermediateUsed in the synthesis of complex amide derivatives for pharmacological testing.
Structure-Activity RelationshipsDemonstrated effective modifications leading to enhanced receptor activity.

Case Study 1: GPR88 Agonist Development

In a study published in December 2023, researchers synthesized multiple derivatives from the 2-PCCA scaffold, including this compound. The study found that these derivatives exhibited varying levels of potency in activating GPR88, with some compounds achieving EC50 values below 100 nM, indicating strong receptor activation capabilities .

Case Study 2: Medicinal Chemistry Campaign

A comprehensive medicinal chemistry campaign aimed at developing new GPR88 agonists utilized this compound as a starting material. The campaign led to the identification of several lead compounds with favorable pharmacokinetic profiles and enhanced brain penetration, which are critical for treating central nervous system disorders .

Mechanism of Action

The mechanism of action of methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

Key structural differences among similar compounds include substituents, stereochemistry, and functional groups, which impact solubility, stability, and biological activity.

Compound Key Structural Features Molecular Weight Key Differences
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride (Target) (2S)-amino, phenylpropanamido, methyl ester, HCl salt Not explicitly stated Reference compound for comparison.
(2S)-N-{(1R)-2-Amino-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylpropanamide hydrochloride 4-(2-methylpentyloxy)phenyl substituent, (1R)-ethyl backbone Not stated Ether group increases lipophilicity; may alter pharmacokinetics .
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride 2-chlorophenyl group, lacks phenylpropanamido chain Not stated Chlorine enhances electron-withdrawing effects, potentially increasing reactivity .
Ethylphenidate Hydrochloride Ethyl ester, piperidinyl-phenylacetate backbone Not stated Longer ester chain (ethyl vs. methyl) may prolong metabolic half-life .
(2S)-2-amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride Azo (N=N) group, phenylalanine backbone 305.76 Azo group introduces photosensitivity; lower molecular weight .

Pharmacological Implications

  • Substituent Effects : The 4-(2-methylpentyloxy)phenyl group in compounds may enhance blood-brain barrier penetration due to increased lipophilicity, whereas the target compound’s phenylpropanamido group could favor peptide receptor interactions .
  • Stereochemistry : The (2R) configuration in compound 10 () vs. the (2S) in the target compound underscores the importance of chirality in receptor selectivity .
  • Ester Chain Length : Ethylphenidate () exhibits prolonged activity compared to methyl esters, suggesting the target compound may have shorter metabolic duration .

Biological Activity

Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride, a compound with notable pharmacological potential, has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by its complex structure that includes an amino group, a phenyl group, and an ester functional group. Its IUPAC name is methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate, and it has the CAS Number 2008714-47-2. The following table summarizes its chemical properties:

PropertyDetails
Molecular FormulaC12H16N2O3
Molecular Weight232.27 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

This compound exhibits its biological activity through several mechanisms:

  • Interaction with Biological Molecules : The amino group can form hydrogen bonds with various biological targets, while the phenyl group engages in hydrophobic interactions, influencing biochemical pathways.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.
  • Receptor Modulation : Research indicates potential interactions with specific receptors, which could lead to modulation of signaling pathways relevant in various diseases.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. A study focusing on its effects on STAT3 (Signal Transducer and Activator of Transcription 3) revealed that it may inhibit this pathway, which is frequently activated in cancers. The compound demonstrated an IC50 value of approximately 15.8 µM against STAT3, indicating moderate potency in inhibiting this critical signaling pathway .

Antimicrobial Properties

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary assays suggest that it exhibits inhibitory effects against certain bacterial strains, although further studies are necessary to quantify these effects and explore the underlying mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on STAT3 Inhibition : This study evaluated the compound's ability to inhibit STAT3 signaling in cancer cells. Results indicated significant inhibition at concentrations as low as 15 µM, supporting its potential as a therapeutic agent against cancers driven by aberrant STAT3 activation .
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed promising activity, warranting further exploration into its potential as an antimicrobial agent.

Q & A

Q. What are the key steps in synthesizing methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

Amine Protection : Use Boc anhydride to protect the amino group of L-alanine, forming Boc-L-alanine .

Coupling Reaction : React Boc-L-alanine with phenylamine using coupling agents like HATU or EDC in anhydrous solvents (e.g., DMF) to form Boc-L-alanine-phenylamide .

Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) to yield the free amine intermediate .

Salt Formation : Treat the product with hydrochloric acid in diethyl ether to form the hydrochloride salt, enhancing solubility and stability .

Q. Critical Factors :

  • Coupling Efficiency : HATU generally provides higher yields than EDC due to reduced racemization .
  • Solvent Choice : Anhydrous DMF minimizes side reactions during coupling .
  • Acid Concentration : Excess HCl ensures complete salt formation but may require neutralization with NaHCO₃ post-reaction .

Q. How is the compound characterized analytically, and what techniques validate its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups. For example, the methyl ester group appears as a singlet at ~3.7 ppm (¹H) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 297.12 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. Data Contradictions :

  • Racemization Risk : NMR may show split peaks if racemization occurs during coupling. Use chiral HPLC to resolve enantiomers .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Methodological Answer:

  • Solubility Profile :
    • Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt .
    • Poor solubility in non-polar solvents (hexane, ether) .
  • Experimental Implications :
    • Use aqueous buffers for biological assays (e.g., enzyme inhibition studies).
    • Avoid DMSO for long-term storage to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction efficiency be optimized for large-scale synthesis while minimizing racemization?

Methodological Answer:

  • Coupling Agent Screening : Compare HATU, DIC/Oxyma, and PyBOP for racemization rates using chiral HPLC .
  • Temperature Control : Perform reactions at 0–4°C to reduce kinetic racemization .
  • Scale-Up Adjustments : Replace DMF with THF for easier solvent removal .

Q. What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ester group in humid conditions; oxidation of the phenyl group .
  • Stabilization Strategies :
    • Store at -20°C under argon in amber vials .
    • Add antioxidants (e.g., BHT) to solid samples .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Methodological Answer:

  • SAR Studies :
    • Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups .
    • Test inhibition of target enzymes (e.g., proteases) using fluorometric assays .
  • Key Finding : Para-nitro substitution increases potency by 10-fold due to enhanced hydrophobic interactions .

Q. What analytical methods resolve contradictions in reported toxicological data?

Methodological Answer:

  • Contradiction : Limited toxicity data ( vs. ).
  • Resolution Strategies :
    • Ames Test : Assess mutagenicity using S. typhimurium TA98 and TA100 strains .
    • In Vitro Cytotoxicity : Measure IC₅₀ in HEK293 cells via MTT assay .

Q. How is crystallography used to validate stereochemical configuration?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD) :
    • Grow crystals via vapor diffusion (e.g., ethanol/water).
    • Confirm (2S) configuration through Flack parameter (< 0.1) .
  • Contingency : If crystals fail to form, use electronic circular dichroism (ECD) to infer configuration .

Q. What computational methods predict reactivity and degradation pathways?

Methodological Answer:

  • DFT Calculations : Model hydrolysis pathways (e.g., ester cleavage) using Gaussian09 at the B3LYP/6-31G* level .
  • MD Simulations : Predict binding modes to biological targets (e.g., G-protein-coupled receptors) .

Q. How are environmental impacts assessed for lab-scale waste containing this compound?

Methodological Answer:

  • Fate Studies :
    • Measure biodegradation via OECD 301D (closed bottle test) .
    • Adsorption/desorption in soil using HPLC-MS .
  • Mitigation : Neutralize acidic waste with NaOH before disposal .

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